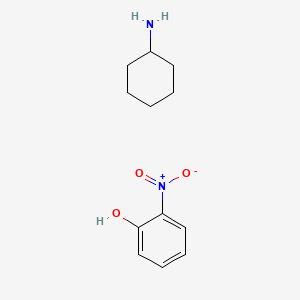

cyclohexanamine;2-nitrophenol

Description

Properties

CAS No. |

20517-65-1 |

|---|---|

Molecular Formula |

C12H18N2O3 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

cyclohexanamine;2-nitrophenol |

InChI |

InChI=1S/C6H5NO3.C6H13N/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6/h1-4,8H;6H,1-5,7H2 |

InChI Key |

FLTNGRNJSRPQEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C(C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . For 2-nitrophenol, it can be prepared by the nitration of phenol using nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of cyclohexanamine typically involves the hydrogenation of aniline at elevated temperatures and pressures using a ruthenium catalyst . The production of 2-nitrophenol on an industrial scale involves the nitration of phenol, followed by purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can be oxidized to cyclohexanone and further to adipic acid. Reduction reactions can convert nitro groups to amino groups, as seen in the reduction of 2-nitrophenol to 2-aminophenol .

Common Reagents and Conditions: Common reagents for the oxidation of cyclohexanamine include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst such as palladium or platinum . Substitution reactions can involve halogenating agents like chlorine or bromine .

Major Products Formed: The major products formed from the reactions of cyclohexanamine include cyclohexanone, adipic acid, and various substituted cyclohexylamines . For 2-nitrophenol, the reduction product is 2-aminophenol, which is an important intermediate in the synthesis of dyes and pharmaceuticals .

Scientific Research Applications

Cyclohexanamine;2-nitrophenol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it can be used to study the effects of nitroaromatic compounds on biological systems . In medicine, derivatives of 2-nitrophenol are used in the synthesis of drugs with antimicrobial and anti-inflammatory properties . In industry, cyclohexanamine is used as a corrosion inhibitor, rubber vulcanizing agent, and in the production of artificial sweeteners .

Mechanism of Action

The mechanism of action of cyclohexanamine;2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. Cyclohexanamine acts as a nucleophile in various chemical reactions, while 2-nitrophenol can undergo redox reactions due to the presence of the nitro group . The pathways involved include oxidative phosphorylation and other metabolic processes .

Comparison with Similar Compounds

Cyclohexanamine

Cyclohexanamine (C₆H₁₁NH₂) is a primary aliphatic amine featuring a cyclohexane ring. It is notable for its potent nematicidal activity, particularly against Meloidogyne incognita, a plant-parasitic nematode. At 8.71 µM, cyclohexanamine achieves 97.93% mortality within 12 hours and significantly suppresses egg hatching (3.2 juveniles per egg mass at 26.14 µM) . This makes it a promising biocontrol agent in agriculture.

2-Nitrophenol

2-Nitrophenol (C₆H₅NO₃), an ortho-substituted nitroaromatic compound, is characterized by a hydroxyl group adjacent to a nitro group on a benzene ring. It is primarily used in chemical synthesis, including dyes and pharmaceuticals.

Comparison with Similar Compounds

Cyclohexanamine and Related Amines/Cyclohexane Derivatives

Table 1. Cyclohexanamine vs. Structurally Related Compounds

Key Findings :

- Cyclohexanamine exhibits superior nematicidal activity compared to cyclohexanone and cyclohexanol, likely due to its amine group enhancing interaction with nematode physiology .

- Aniline, an aromatic amine, lacks the cyclohexane ring but shares reactivity in nitroaromatic synthesis .

- Bis-cyclohexanamine derivatives are industrially significant but lack direct biocontrol applications .

2-Nitrophenol and Nitrophenol Isomers/Phenol Derivatives

Table 2. 2-Nitrophenol vs. Related Nitroaromatics

Key Findings :

- Positional Isomerism: The ortho-substituent in 2-nitrophenol sterically hinders hydrogen bonding, slightly increasing its pKa compared to 4-nitrophenol. This impacts spectrophotometric detection, where 4-nitrophenol exhibits clearer spectral resolution .

- Applications: 2-Nitrophenol derivatives are explored in agrochemical design, whereas 4-nitrophenol is widely used as a synthetic precursor and pH indicator .

Nematicidal Activity of Cyclohexanamine

Cyclohexanamine outperforms other volatile organic compounds (VOCs) from Duddingtonia flagrans, such as cyclohexanone and cyclohexanol, in lethality and egg-hatching inhibition. Its mechanism likely involves disruption of nematode neurotransmission or cuticle integrity .

Spectrophotometric Differentiation of Nitrophenols

Partial least squares (PLS) analysis enables simultaneous quantification of 2-nitrophenol and 4-nitrophenol in mixtures despite spectral overlap. The method leverages their distinct acid-base behaviors, with 4-nitrophenol showing higher sensitivity due to its para-substitution .

Agrochemical Potential of 2-Nitrophenol Derivatives

For example, introducing alkyl chains enhances lipophilicity, improving membrane penetration in target pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.